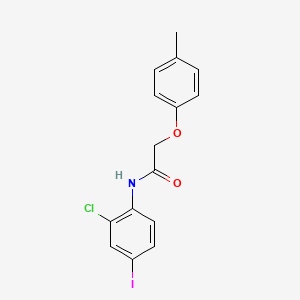
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide, also known as CI977, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide works by binding to opioid receptors in the body and blocking the effects of opioids. Opioid receptors are located throughout the body and are involved in a variety of physiological processes, including pain management, mood regulation, and addiction. By blocking the effects of opioids, this compound can help to reduce the risk of addiction and overdose.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the rewarding effects of opioids, making it a potential treatment for opioid addiction. It has also been shown to reduce pain in animal models, suggesting that it may have potential as a pain management tool.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its selectivity for opioid receptors. This makes it a valuable tool for studying the role of opioids in the body and for developing new treatments for opioid addiction and pain management. However, one of the limitations of this compound is that it has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is in developing new treatments for opioid addiction and pain management. This compound may be a valuable tool for developing new drugs that can block the effects of opioids without producing the same addictive properties. Additionally, this compound may have potential as a tool for studying the role of opioids in other physiological processes, such as mood regulation and immune function. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide can be synthesized through a multistep process starting with 2-chloro-4-iodoaniline and 4-methylphenol. The first step involves the reaction of 2-chloro-4-iodoaniline with ethyl chloroformate to form an intermediate product. This intermediate is then reacted with 4-methylphenol in the presence of a base to form this compound.
Applications De Recherche Scientifique
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide has been studied for its potential use in a variety of scientific research applications, including studies on opioid receptors, pain management, and drug addiction. This compound is a selective opioid receptor antagonist, meaning that it can block the effects of opioids on the body. This property makes it a valuable tool for studying the role of opioids in the body and for developing new treatments for opioid addiction and pain management.
Propriétés
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINO2/c1-10-2-5-12(6-3-10)20-9-15(19)18-14-7-4-11(17)8-13(14)16/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQYUUTXBTZMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

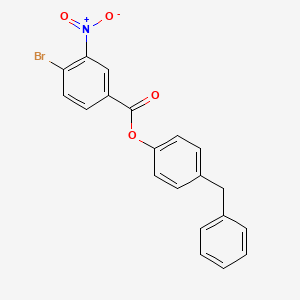
![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
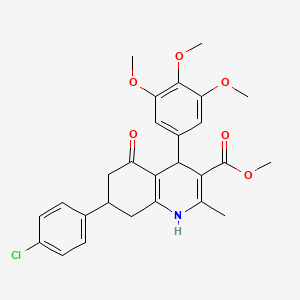
![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)
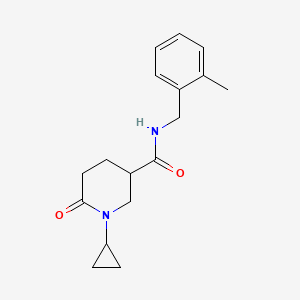
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyridinylacetamide](/img/structure/B4885617.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B4885630.png)
![1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4885633.png)
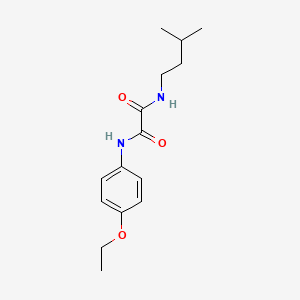
![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)
![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)

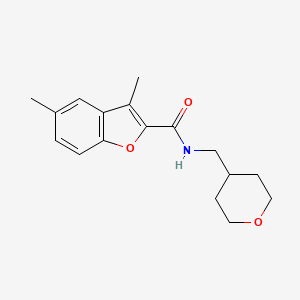
![5,12-bis(2-methoxyphenyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4885675.png)